17|A-Hsd10-IN-1
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Overview
Description
17β-Hydroxysteroid dehydrogenase type 10 inhibitor, commonly referred to as 17β-HSD10-IN-1, is a compound known for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease. This compound is an orally available inhibitor with blood-brain permeability, making it a promising candidate for neurological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17β-HSD10-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the benzothiazole scaffold, which is a key component of the molecule.
Functional Group Introduction: Various functional groups are introduced to enhance the compound’s inhibitory activity and blood-brain permeability. This step often involves reactions such as halogenation, nitration, and sulfonation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using NMR and HPLC to confirm its structure and purity.
Industrial Production Methods
Industrial production of 17β-HSD10-IN-1 follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated synthesis and high-throughput purification methods to meet the demand for research and potential therapeutic use.
Chemical Reactions Analysis
Types of Reactions
17β-HSD10-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites, which are studied for their biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s inhibitory activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products
The major products formed from these reactions are various derivatives of 17β-HSD10-IN-1, which are studied for their potential therapeutic effects and biological activity.
Scientific Research Applications
17β-HSD10-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the enzymatic activity of 17β-HSD10 and its role in steroid metabolism.
Biology: Investigated for its effects on mitochondrial function and its potential to modulate neurosteroid levels.
Mechanism of Action
The mechanism of action of 17β-HSD10-IN-1 involves the inhibition of 17β-HSD10, a mitochondrial enzyme that plays a crucial role in steroid metabolism. By inhibiting this enzyme, 17β-HSD10-IN-1 can modulate the levels of neurosteroids, which are important for maintaining neuronal health and function. The compound also interferes with the interaction between 17β-HSD10 and amyloid-β peptides, reducing amyloid-β-induced mitochondrial dysfunction and neurotoxicity .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to 17β-HSD10-IN-1 in terms of their structure and function, including:
Benzothiazole-Based Ureas: These compounds also inhibit 17β-HSD10 and are being studied for their potential in treating Alzheimer’s disease.
Steroidal Hemiesters: These inhibitors of 17β-HSD10 are designed to restore steroid homeostasis and are being explored for their neuroprotective effects.
Uniqueness
What sets 17β-HSD10-IN-1 apart from similar compounds is its high potency, blood-brain permeability, and specific inhibition of 17β-HSD10. These properties make it a particularly promising candidate for the treatment of neurodegenerative diseases, especially Alzheimer’s disease .
Properties
Molecular Formula |
C16H13ClN4O3S |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
N-[2-[(3-chloro-4-hydroxyphenyl)carbamoylamino]-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C16H13ClN4O3S/c1-8(22)18-10-2-4-12-14(7-10)25-16(20-12)21-15(24)19-9-3-5-13(23)11(17)6-9/h2-7,23H,1H3,(H,18,22)(H2,19,20,21,24) |
InChI Key |
JLNKZAOURVXTHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=C(C=C3)O)Cl |
Origin of Product |
United States |
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